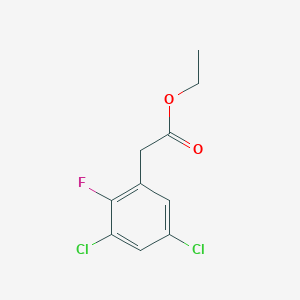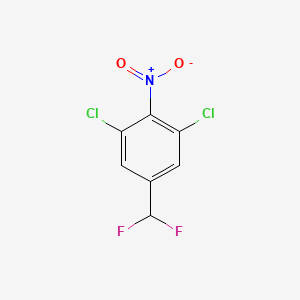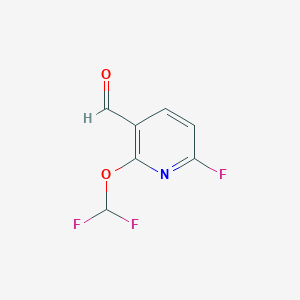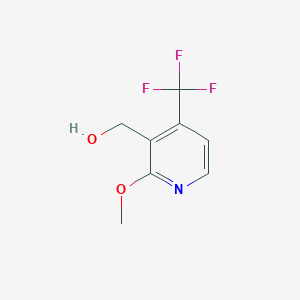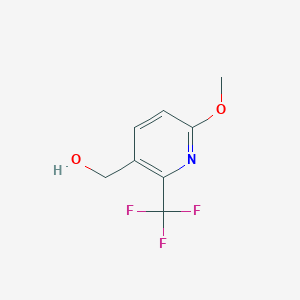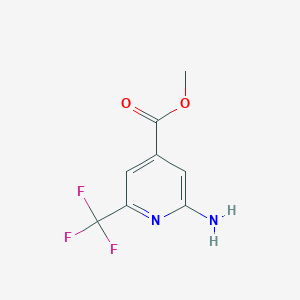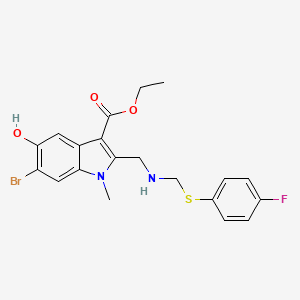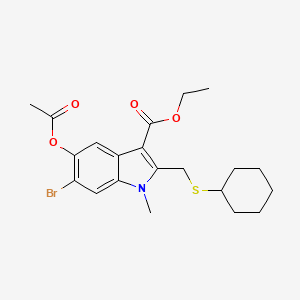
ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate is a chemical compound with the molecular formula C21H28BrNO4S . Its average mass is 470.420 Da and its monoisotopic mass is 469.092224 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C21H28BrNO4S . It includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is substituted with various functional groups including an ethyl ester, a bromine atom, a methyl group, a cyclohexylthio group, and an acetoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (470.420 Da), its monoisotopic mass (469.092224 Da), and its molecular formula (C21H28BrNO4S) . Other properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications
Synthesis and Chemical Analysis
- Huang Bi-rong (2013) developed a synthesis technique for a compound similar to ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate, specifically 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester. The synthesis involved using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, achieving a yield of 84.6% and purity over 98% Huang Bi-rong (2013).
Structural and Spectral Studies
- Luo et al. (2019) conducted synthesis and structural analysis of a derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, using single-crystal X-ray and vibrational spectral studies. The molecular structure was optimized through DFT calculations, revealing intricate details about the compound's structure Luo et al. (2019).
Novel Synthesis Methods
- Wang Yu-ling (2011) optimized a synthesis process for a related compound, 5-Acetoxyl-6-bromide-2-bromomethyl-1-methyl-indoles-3-carboxylic acid ethyl ester, a key intermediate in synthesizing another compound, achieving an overall yield of 80.3% Wang Yu-ling (2011).
Applications in Antiviral Research
- Zhao et al. (2006) designed and synthesized a series of ethyl 5-hydroxyindole-3-carboxylates with notable anti-hepatitis B virus activities. Specifically, a compound showcased significant anti-HBV activity, more potent than the standard drug lamivudine, indicating the potential application of these compounds in antiviral therapies Zhao et al. (2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-(cyclohexylsulfanylmethyl)-1-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO4S/c1-4-26-21(25)20-15-10-19(27-13(2)24)16(22)11-17(15)23(3)18(20)12-28-14-8-6-5-7-9-14/h10-11,14H,4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKYASYHERUCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




